1-Cyclohexenyl acetate

説明

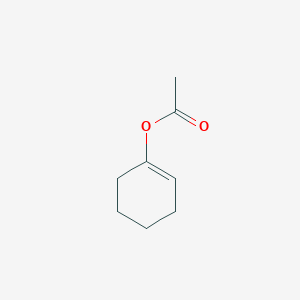

Structure

3D Structure

特性

IUPAC Name |

cyclohexen-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7(9)10-8-5-3-2-4-6-8/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJNNZMCOCQJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162030 | |

| Record name | Cyclohexene-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-22-2 | |

| Record name | 1-Cyclohexen-1-ol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene-1-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexene-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXENE-1-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHZ4PS0MLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Cyclohexenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-cyclohexenyl acetate. The information is presented in a clear and concise format, tailored for use in research and development settings. This document includes a detailed summary of quantitative data, experimental protocols for key physical property determination, and a visualization of a standard experimental workflow.

Core Physical and Chemical Properties

This compound, a cyclic enol ester, possesses a unique set of physical and chemical characteristics relevant to its application in organic synthesis and as a potential intermediate in various chemical processes. A thorough understanding of these properties is crucial for its handling, reaction optimization, and safety considerations.

Quantitative Data Summary

The physical properties of this compound have been compiled from various sources and are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | [1][2][3][4] | |

| Molecular Weight | 140.18 g/mol | [1][2][4] | |

| Boiling Point | 76-77 °C | 17 mm Hg | [1][3] |

| 214.9 °C | 760 mmHg | [2] | |

| Density | 0.998 g/mL | 25 °C | [1][3] |

| 1 g/cm³ | [2] | ||

| Refractive Index (n_D²⁰) | 1.458 | 20 °C | [1][2][3] |

| Flash Point | 150 °F (65.6 °C) | [1][3] | |

| 79.4 °C | [2] | ||

| Solubility | Moisture Sensitive | [1][2][3] | |

| Vapor Pressure | 0.152 mmHg | 25 °C | [2] |

| LogP | 2.00740 | [2] | |

| CAS Number | 1424-22-2 | [1][2][3][4] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[5][6]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[5]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[6]

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[5]

-

The thermometer and attached test tube are suspended in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6]

Determination of Density

Density is an intrinsic physical property of a substance, defined as its mass per unit volume. For a liquid such as this compound, the density can be determined using a pycnometer or by direct mass and volume measurements.[7]

Apparatus:

-

Analytical balance

-

Graduated cylinder or volumetric flask (calibrated)

-

Pipette

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or volumetric flask is accurately measured using an analytical balance.[7]

-

A known volume of this compound (e.g., 10.0 mL) is carefully transferred into the weighed container using a pipette.[7]

-

The mass of the container with the liquid is then measured.[7]

-

The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.[7]

-

The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Visualizations

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a liquid using the Thiele tube method.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. Cyclohexene-1-yl acetate | C8H12O2 | CID 74019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chm.uri.edu [chm.uri.edu]

1-Cyclohexenyl acetate chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Cyclohexenyl Acetate

Introduction

This compound, also known by its IUPAC name cyclohex-1-en-1-yl acetate, is an enol ester of cyclohexanone.[1] It is a key intermediate in various organic syntheses and finds applications in the formation of other functionalized cyclohexene derivatives. This technical guide provides a comprehensive overview of its chemical structure, bonding characteristics, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a cyclic organic compound with the molecular formula C8H12O2.[1][2][3] Its structure consists of a six-membered cyclohexene ring bonded to an acetate group through an ester linkage at the C1 position of the ring.

Key Identifiers:

Caption: 2D chemical structure of this compound.

Bonding and Hybridization

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds, arising from the hybridization of the carbon and oxygen atoms.

-

Cyclohexene Ring:

-

The two carbon atoms of the double bond (C1 and C6) are sp2 hybridized. Each forms three σ bonds: one with the adjacent carbon in the double bond, one with another carbon in the ring, and one with either the ester oxygen (for C1) or a hydrogen atom (for C6). The unhybridized p-orbitals on these carbons overlap to form a π bond.[5]

-

The remaining four carbon atoms in the ring are sp3 hybridized, each forming four σ bonds with neighboring carbon and hydrogen atoms.

-

-

Acetate Group:

-

The carbonyl carbon (C7) is sp2 hybridized, forming σ bonds with the single-bonded oxygen (O1), the double-bonded oxygen (O2), and the methyl carbon (C8). The p-orbital of the carbonyl carbon and the p-orbital of the carbonyl oxygen (O2) form a π bond.

-

The single-bonded oxygen (O1) is sp2 hybridized, participating in resonance with the carbonyl group. It forms σ bonds with C1 of the ring and C7 of the acetate group.

-

The methyl carbon (C8) is sp3 hybridized, forming four σ bonds.

-

The presence of the ester group introduces polarity to the molecule. The delocalization of electrons across the O-C=O system influences the reactivity of the compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 140.18 g/mol | [1] |

| Density | 0.998 g/mL at 25 °C | [3] |

| Boiling Point | 76-77 °C at 17 mm Hg | [3] |

| Flash Point | 150 °F (65.6 °C) | |

| Refractive Index | n20/D 1.458 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not detailed in the provided search results, the expected spectroscopic features can be predicted based on its functional groups and data from analogous compounds like 1-methylcyclohexene and cyclohexyl acetate.[6][7]

¹H NMR Spectroscopy:

-

Vinylic Proton (-C=CH-): A signal is expected in the range of 4.5-6.5 ppm for the proton on the double bond.[5]

-

Allylic Protons (-C=C-CH₂-): Protons on the carbons adjacent to the double bond are expected to appear around 1.9-2.1 ppm.

-

Methyl Protons (-CH₃): The methyl protons of the acetate group should produce a singlet at approximately 2.0 ppm.

-

Cyclohexane Ring Protons: The remaining methylene protons on the ring would likely appear as a complex multiplet between 1.5 and 1.9 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal for the ester carbonyl carbon is expected in the downfield region, typically around 170 ppm.

-

Alkene Carbons (C=C): The two sp2 hybridized carbons of the double bond should have signals in the range of 100-150 ppm.

-

Methyl Carbon (-CH₃): The acetate methyl carbon signal is anticipated around 21 ppm.

-

sp³ Ring Carbons: The sp3 hybridized carbons of the cyclohexene ring would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1735-1750 cm⁻¹.

-

C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch should appear around 1640-1680 cm⁻¹.

-

C-O Stretch: A strong band for the C-O stretching of the ester group is expected in the range of 1000-1300 cm⁻¹.

-

sp² C-H Stretch: A peak just above 3000 cm⁻¹ corresponding to the stretching of the vinylic C-H bond.

-

sp³ C-H Stretch: Peaks just below 3000 cm⁻¹ due to the C-H stretching of the sp3 hybridized carbons.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed acetylation of cyclohexanone with acetic anhydride or isopropenyl acetate.

Protocol: Acid-Catalyzed Acetylation of Cyclohexanone

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

Cyclohexanone

-

Acetic anhydride (or isopropenyl acetate)

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[2]

-

Solvent (optional, e.g., toluene)

-

-

Procedure:

-

Cyclohexanone and a molar excess of acetic anhydride are added to the reaction flask.

-

A catalytic amount of p-toluenesulfonic acid is added.

-

The reaction mixture is heated to reflux (approximately 105 °C) with continuous stirring for an extended period (e.g., 48 hours) to ensure the formation of the thermodynamically stable enol acetate.[2]

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is carefully neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).

-

The solvent and any remaining volatile reactants are removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

-

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic Analysis Protocol (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is taken first and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Signaling Pathways and Logical Relationships

This compound is primarily a synthetic intermediate and not typically involved in biological signaling pathways. However, its formation and subsequent reactions represent a key logical relationship in organic synthesis. The formation of an enol acetate is a common strategy to protect the enol form of a ketone or to use it as a nucleophile in subsequent reactions.

Caption: Logical relationship of the formation and utility of this compound.

Conclusion

This compound is a valuable compound in organic chemistry. A thorough understanding of its structure, bonding, and properties is essential for its effective use in the synthesis of more complex molecules. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this and related chemical entities.

References

- 1. Cyclohexene-1-yl acetate | C8H12O2 | CID 74019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Cyclohexene-1-yl acetate | SIELC Technologies [sielc.com]

- 5. Alkene - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Cyclohexyl acetate(622-45-7) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 1-Cyclohexenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclohexenyl acetate, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 5.42 | t | 3.9 | 1H | =CH- |

| 2.12 | s | - | 3H | -C(=O)CH₃ |

| 2.08-1.92 | m | - | 4H | -CH₂-C=, =C-CH₂- |

| 1.75-1.55 | m | - | 4H | -CH₂-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C=O |

| 145.1 | =C-O |

| 113.8 | =CH- |

| 29.8 | -CH₂- |

| 24.3 | -CH₂- |

| 22.8 | -CH₂- |

| 21.0 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2938 | Strong | C-H stretch (alkane) |

| 1757 | Strong | C=O stretch (ester) |

| 1686 | Medium | C=C stretch (alkene) |

| 1369 | Medium | C-H bend (alkane) |

| 1211 | Strong | C-O stretch (ester) |

| 1128 | Medium | C-O stretch |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 98 | 100 | [M - CH₂CO]⁺ |

| 83 | 35 | [C₆H₁₁]⁺ |

| 70 | 20 | [C₅H₆]⁺ |

| 55 | 30 | [C₄H₇]⁺ |

| 43 | 80 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters: A standard proton pulse program is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).

-

Acquisition Parameters: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of approximately 200-220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The analysis is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. The sample is vaporized and separated on a capillary column. As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, most commonly by electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Mandatory Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

An In-depth Technical Guide to Keto-Enol Tautomerism in Cyclohexanone Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental methodologies related to the keto-enol tautomerism of cyclohexanone and its derivatives. This equilibrium is of fundamental importance in organic chemistry and has significant implications in reaction mechanisms, stereochemistry, and the design of pharmacologically active molecules.

Core Concepts of Cyclohexanone Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond). In cyclohexanone systems, the equilibrium lies significantly towards the more stable keto form.[1][2] However, the enol tautomer, despite its low concentration, is a crucial intermediate in many chemical reactions. The presence of α-hydrogens is a prerequisite for this tautomerization to occur.

The position of the equilibrium can be influenced by several factors, including substitution, solvent effects, and conjugation. For instance, the enol tautomer of cyclohexanone is more stable than that of acetone due to the more substituted double bond in the enol form.[3]

Acid and Base Catalysis

The interconversion between the keto and enol forms is catalyzed by both acids and bases.

-

Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated, forming a resonance-stabilized cation. A weak base (e.g., the solvent) then removes an α-proton to yield the enol.[2] The rate-determining step for the acid-catalyzed enolization of cyclohexanone is the deprotonation of the α-carbon.[4]

-

Base Catalysis: A base removes an α-proton to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by a weak acid (e.g., the solvent) produces the enol.[2]

Quantitative Data on Keto-Enol Equilibria in Cyclohexanone Systems

The equilibrium constant (Keq = [enol]/[keto]) for the tautomerism of unsubstituted cyclohexanone heavily favors the keto form. At room temperature, cyclohexanone consists of only about 0.0001% of its enol tautomer.[2] However, substitution on the cyclohexanone ring can significantly alter the position of the equilibrium. Below are tables summarizing available quantitative data for substituted cyclohexanone systems.

| Compound | Solvent | Temperature (°C) | % Enol | Keq | Reference |

| 2-Acetylcyclohexanone | Water | 25 | >40 | >0.67 | [5] |

| 2-Acetylcyclohexanone | Dioxane | 25 | ~100 | - | [5] |

| 2-Nitrocyclohexanone | Cyclohexane | 25 | - | - | [6] |

| Compound | pKa (overall) | pKaE (enol) | Reference |

| 2-Acetylcyclohexanone | 9.85 | 9.49 | [5] |

Experimental Protocols for Determining Keto-Enol Equilibria

The primary methods for the quantitative analysis of keto-enol tautomerism are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

Proton (1H) NMR spectroscopy is a powerful technique for quantifying the ratio of keto and enol tautomers in solution, as the interconversion is often slow on the NMR timescale.[7][8][9]

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the cyclohexanone derivative in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, D2O) at a known concentration.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1H NMR spectrum of the sample.

-

Ensure the spectral width is sufficient to observe all relevant signals, including the potentially downfield-shifted enolic hydroxyl proton.

-

-

Spectral Analysis and Quantification:

-

Identify the characteristic signals for both the keto and enol forms. For example, in 2-acetylcyclohexanone, the enolic vinyl proton and the keto α-protons will have distinct chemical shifts.[10]

-

Integrate the area of a well-resolved signal corresponding to the keto form and another corresponding to the enol form.

-

Calculate the molar ratio of the two tautomers from the ratio of their integration values, accounting for the number of protons giving rise to each signal.

-

The equilibrium constant (Keq) is then calculated as the ratio of the enol concentration to the keto concentration.

-

-

Thermodynamic Analysis (Optional):

-

To determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization, acquire NMR spectra at various temperatures.

-

Calculate Keq at each temperature.

-

Construct a van't Hoff plot (ln(Keq) vs. 1/T). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.[8]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study keto-enol equilibria, particularly when the two tautomers have distinct absorption spectra.[11][12][13][14] The enol form, with its conjugated system, often absorbs at a longer wavelength than the keto form.

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of the cyclohexanone derivative in the desired solvent at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range.

-

Identify the absorption maxima (λmax) for the keto and enol forms.

-

-

Quantitative Analysis:

-

If the molar absorptivities (ε) of both the pure keto and pure enol forms are known at a specific wavelength, the concentration of each tautomer in the equilibrium mixture can be determined using the Beer-Lambert law (A = εbc).

-

Alternatively, if one tautomer dominates in a particular solvent, its spectrum can be used as a reference.[5]

-

The equilibrium constant can be calculated from the concentrations of the two tautomers.

-

Visualizations of Key Pathways and Workflows

Catalytic Mechanisms

The following diagrams illustrate the acid- and base-catalyzed keto-enol tautomerism of cyclohexanone.

References

- 1. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 2. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 3. scispace.com [scispace.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of 1-Cyclohexenyl Acetate from Cyclohexanone

This technical guide provides a comprehensive overview of the synthesis of this compound from cyclohexanone, a critical transformation in organic chemistry for the formation of enol acetates. These compounds are valuable intermediates in a variety of synthetic pathways, including the preparation of α-acyloxy and α-halo carbonyl compounds.[1] This document details the underlying reaction mechanism, provides a robust experimental protocol, and presents quantitative data for the synthesis.

Introduction and Reaction Principle

The synthesis of this compound from cyclohexanone is a classic example of enol acetate formation. The reaction proceeds via the formation of a cyclohexanone enolate, which is subsequently acetylated. Enol acetates serve as protected forms of the enol tautomer of a ketone and are useful nucleophiles in various carbon-carbon bond-forming reactions. The method detailed herein utilizes a mild and efficient heterogeneous catalyst, Montmorillonite KSF clay, with acetic anhydride as the acetylating agent, offering high yields and selectivity.[1]

The overall transformation involves the reaction of cyclohexanone with acetic anhydride, catalyzed by an acid, to yield this compound. Under these equilibrating conditions, the thermodynamically more stable, more highly substituted enol acetate is preferentially formed.[2]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from cyclohexanone in the presence of an acid catalyst and acetic anhydride proceeds through a well-established reaction pathway. The key steps are outlined below:

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon and enhancing the acidity of the α-hydrogens.

-

Enol Formation : A weak base (e.g., another molecule of cyclohexanone or the acetate ion) removes an α-proton, leading to the formation of the enol tautomer, 1-cyclohexenol.

-

Nucleophilic Attack by the Enol : The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

-

Tetrahedral Intermediate Formation : This attack forms a tetrahedral intermediate.

-

Elimination and Deprotonation : The intermediate collapses, eliminating a molecule of acetic acid and a proton to regenerate the catalyst, yielding the final product, this compound.

References

Mechanism of enol acetate formation with acetic anhydride

An in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism of enol acetate formation with acetic anhydride.

Introduction

Enol acetates are pivotal intermediates in organic synthesis, serving as enol surrogates with enhanced stability and utility in a variety of transformations, including cross-coupling reactions, aldol reactions, and the synthesis of complex natural products.[1] Their formation from carbonyl compounds, typically ketones, using acetic anhydride is a fundamental and widely employed reaction. This guide provides a detailed examination of the mechanisms, experimental protocols, and quantitative aspects of enol acetate synthesis.

Core Reaction Mechanisms

The formation of an enol acetate from a ketone and acetic anhydride proceeds via the initial conversion of the ketone to its enol or enolate form. This tautomerization can be catalyzed by either acid or base, and the choice of catalyst dictates the reaction mechanism and can influence the regioselectivity of the product.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst (e.g., p-toluenesulfonic acid, perchloric acid, sulfuric acid), the reaction begins with the protonation of the carbonyl oxygen.[2][3] This activation increases the acidity of the α-protons, facilitating their removal by a weak base (such as the acetate ion or another molecule of the ketone) to form the enol tautomer. The nucleophilic enol then attacks the electrophilic carbonyl carbon of acetic anhydride. A final deprotonation step yields the enol acetate and acetic acid as a byproduct.

Acid-catalyzed enolization is typically a reversible process, leading to an equilibrium between the keto and enol forms.[3] Consequently, the subsequent acetylation step often results in the formation of the thermodynamically more stable enol acetate, which is usually the more substituted isomer.[4]

Caption: Workflow for acid-catalyzed enol acetate formation.

Base-Catalyzed Mechanism

Base-catalyzed enol acetate formation proceeds through an enolate intermediate.[5] A base removes an α-proton from the ketone to form a resonance-stabilized enolate anion.[3][5] This enolate is a potent nucleophile and can attack acetic anhydride. However, the reaction is more complex than the acid-catalyzed counterpart. The enolate can react at either the carbon or the oxygen atom. O-acylation leads to the desired enol acetate, while C-acylation results in a β-diketone.

Furthermore, strong bases can react directly with acetic anhydride. For these reasons, base-catalyzed procedures for enol acetate synthesis often employ milder bases or specific conditions to favor O-acylation.

Caption: Workflow for base-catalyzed enol acetate formation.

Quantitative Data Summary

The efficiency and equilibrium of enol acetate formation are influenced by the substrate, catalyst, and reaction conditions. Below is a summary of relevant quantitative data from the literature.

| Parameter | Substrate | Conditions | Value/Yield | Reference |

| Product Yield | 2-Butanone | Acetic Anhydride, BF₃ | 48% (of 3-methyl-2,4-pentanedione) | [4] |

| 2-Pentanone | Acetic Anhydride, BF₃ | 57% (of 3-ethyl-2,4-pentanedione) | [4] | |

| Phenylacetone | Acetic Anhydride, BF₃ | 68% (of 3-phenyl-2,4-pentanedione) | [4] | |

| 3-Methyl-2-butanone | Acetic Anhydride, BF₃ | 40-48% (of 3,3-dimethyl-2,4-pentanedione) | [4] | |

| Keto-Enol Equilibrium | Acetone | General | <1% Enol Form | [6] |

| 2,4-Pentanedione | General | ~15% Enol Form | [6] | |

| Ethyl Acetoacetate | Room Temperature | ~10% Enol Form | [7] |

Note: The yields reported for the BF₃-catalyzed reactions refer to the subsequent acylation of the enol acetate to form a β-diketone, indicating the initial enol acetate formation was efficient.[4]

Detailed Experimental Protocols

The following protocols are representative examples of methods used for the synthesis of enol acetates.

Protocol 1: Acid-Catalyzed Enol Acetylation of 2-Heptanone[4]

This procedure details the formation of the enol acetate as the first step in a two-step synthesis of a β-diketone.

Materials:

-

2-Heptanone (0.251 mole, 28.6 g)

-

Acetic Anhydride (0.500 mole, 51.0 g)

-

p-Toluenesulfonic acid monohydrate (0.010 mole, 1.9 g)

-

500-mL round-bottomed flask

-

Magnetic stirrer

Procedure:

-

Combine 28.6 g (0.251 mole) of 2-heptanone, 51.0 g (0.500 mole) of acetic anhydride, and 1.9 g (0.010 mole) of p-toluenesulfonic acid monohydrate in a 500-mL round-bottomed flask equipped with a magnetic stirrer.

-

Stopper the flask and stir the mixture at room temperature.

-

The reaction to form the enol acetate is typically allowed to proceed for a set period (e.g., 30 minutes in the cited procedure) before the addition of subsequent reagents for further transformation.[4] The progress can be monitored by techniques such as TLC or GC-MS to determine the optimal reaction time for complete conversion.

Protocol 2: General Solvent-Free Acetylation of Phenols/Alcohols[8]

This sustainable protocol can be adapted for enol acetate formation from substrates where enolization is favorable.

Materials:

-

Substrate (e.g., phenol, alcohol) (1 equivalent)

-

Acetic Anhydride (1 equivalent)

-

Vanadyl sulfate pentahydrate (VOSO₄·5H₂O) (1 mol%)

-

5-mL round-bottom flask

-

Magnetic stirrer

-

Ethyl acetate, saturated sodium bicarbonate solution, water, anhydrous sodium sulfate

Procedure:

-

In a 5-mL round-bottom flask, add the substrate to an equimolar amount of acetic anhydride containing 1 mol% of VOSO₄·5H₂O.

-

Stir the reaction mixture at room temperature. The reaction time may vary (e.g., 2 to 24 hours).

-

Upon completion, quench the reaction by adding 50 mL of water and continue stirring for approximately 15 minutes.

-

Add 10 mL of saturated sodium bicarbonate solution to neutralize the acetic acid byproduct.

-

Extract the aqueous phase with ethyl acetate (e.g., 100 mL).

-

Wash the organic phase with distilled water until neutral.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the acetylated product.

Conclusion

The formation of enol acetates using acetic anhydride is a cornerstone reaction in synthetic chemistry, proceeding through either acid- or base-catalyzed mechanisms. The acid-catalyzed route is often preferred for its reliability and tendency to yield the thermodynamically favored, more substituted enol acetate.[4] Understanding the underlying mechanisms, reaction conditions, and potential side reactions is crucial for researchers in chemistry and drug development to effectively utilize these versatile intermediates in the synthesis of complex molecular architectures.

References

- 1. Enol Acetates: Versatile Substrates for the Enantioselective Intermolecular Tsuji Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]

- 3. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

CAS number and IUPAC name for 1-Cyclohexenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclohexenyl acetate, a versatile enol acetate intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, and includes a detailed experimental protocol for its synthesis. Furthermore, it explores its applications in synthetic chemistry, particularly in the context of forming carbon-carbon bonds and its potential, though not yet extensively documented, role in medicinal chemistry and drug development. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

This compound, also known by its IUPAC name cyclohex-1-en-1-yl acetate, is a key organic compound utilized in various synthetic transformations.

| Property | Value | Reference |

| CAS Number | 1424-22-2 | |

| IUPAC Name | cyclohex-1-en-1-yl acetate | |

| Molecular Formula | C₈H₁₂O₂ | |

| Molecular Weight | 140.18 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 76-77 °C at 17 mmHg | |

| Density | 0.998 g/mL at 25 °C | |

| Refractive Index | n²⁰/D 1.458 |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be effectively achieved through the acid-catalyzed enol acetylation of cyclohexanone using acetic anhydride. This method provides a stable enol acetate which can be isolated and used in subsequent reactions.

Reaction Scheme:

Caption: Acid-catalyzed synthesis of this compound.

Materials:

-

Cyclohexanone

-

Acetic anhydride

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (1.0 eq).

-

Add acetic anhydride (1.5 - 2.0 eq) to the flask.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and quench the excess acetic anhydride. Caution: CO₂ evolution will occur.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, primarily as a precursor to the cyclohexanone enolate. Enol acetates are advantageous as they are generally more stable and easier to handle than the corresponding enolates, which are typically generated in situ under strongly basic conditions.

Generation of Regiospecific Enolates

The primary utility of this compound is its role in the generation of a specific enolate. Treatment with an organolithium reagent, such as methyllithium, cleanly affords the lithium enolate of cyclohexanone. This method provides a high degree of regioselectivity, which is crucial in the synthesis of complex molecules.

Historical context of enol acetate discovery in organic chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and understanding of enol acetates represent a significant milestone in the field of organic chemistry, deeply intertwined with the development of concepts like tautomerism and the reactivity of carbonyl compounds. These versatile intermediates, characterized by an acetate group attached to a vinylic carbon, have evolved from laboratory curiosities to indispensable tools in modern synthetic strategies. This in-depth guide explores the historical context of their discovery, provides detailed experimental protocols from seminal works, and presents a logical framework for their conceptual evolution.

The Conceptual Seed: Keto-Enol Tautomerism

The story of enol acetates begins not with their synthesis, but with the dawning realization of keto-enol tautomerism. In the late 19th century, chemists began to observe that certain carbonyl compounds exhibited dual reactivity, behaving as both a ketone/aldehyde and an unsaturated alcohol (an "enol").

The term "tautomerism" was first coined by Conrad Laar in 1885 to describe this phenomenon of a single compound existing in two or more readily interconvertible isomeric forms. This concept was crucial for understanding the reactivity of the α-carbon to a carbonyl group.

The theoretical foundation for enolization was further developed by chemists like Johannes Thiele, who investigated the reactivity of unsaturated systems. However, it was the groundbreaking work of Rainer Ludwig Claisen in the late 1880s that provided the experimental framework for understanding and exploiting the reactivity of enolates, the conjugate bases of enols.

The Dawn of Enolate Chemistry: Claisen's Contribution

In 1887, Rainer Ludwig Claisen published a seminal paper titled "Ueber die Einführung von Säureradicalen in Ketone" (On the Introduction of Acid Radicals into Ketones) in the Berichte der deutschen chemischen Gesellschaft.[1][2][3][4] This work, while primarily focused on the C-acylation of β-ketoesters in what is now known as the Claisen condensation, laid the essential groundwork for understanding the formation and reactivity of enolates. Claisen demonstrated that the deprotonation of the α-carbon of a carbonyl compound created a reactive intermediate—the enolate—that could then react with an acylating agent.[1][2][3]

While Claisen's primary focus was on carbon-carbon bond formation, his work opened the door to the possibility of O-acylation, the reaction at the oxygen atom of the enolate, which is the key step in the formation of enol acetates.

Early Syntheses of Enol Acetates

Following the conceptual understanding of enolates, the deliberate synthesis of enol acetates as distinct chemical entities began to emerge. These early methods generally fell into two categories: the base-mediated O-acylation of enolates and the acid-catalyzed reaction of ketones or aldehydes with acetic anhydride.

Base-Mediated O-Acylation

The formation of an enol acetate via O-acylation competes with the thermodynamically often more favorable C-acylation. The outcome of this competition is influenced by several factors, including the nature of the cation, the solvent, and the acylating agent. "Harder" acylating agents, such as acetic anhydride, tend to favor reaction at the "harder" oxygen atom of the enolate.

Acid-Catalyzed Enol Acetylation

A more direct and widely used method for the preparation of enol acetates involves the treatment of a ketone or aldehyde with acetic anhydride in the presence of an acid catalyst. Perchloric acid was and continues to be a particularly effective catalyst for this transformation.[5][6] This method proceeds through the formation of an enol intermediate, which is then acetylated.

Experimental Protocols from Historical Syntheses

The following protocols are based on early methods for the synthesis of enol acetates and related compounds, providing a glimpse into the laboratory practices of the late 19th and early 20th centuries.

Protocol 1: Synthesis of Ethyl Benzoylacetate (A β-Keto Ester via Claisen Condensation)

This protocol, adapted from early procedures related to the Claisen condensation, illustrates the formation of a β-keto ester, a close relative of enol acetates, and demonstrates the manipulation of enolates in the late 19th and early 20th centuries.[1][4][7]

Reactants:

-

Ethyl acetate

-

Ethyl benzoate

-

Sodium ethoxide

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared by carefully dissolving clean sodium metal in anhydrous ethanol.

-

To this solution, a mixture of ethyl acetate and ethyl benzoate is added.

-

The reaction mixture is then heated under reflux for several hours.

-

After cooling, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid or sulfuric acid).

-

The organic layer is separated, washed with water and a dilute sodium bicarbonate solution, and then dried over anhydrous sodium sulfate.

-

The crude product is purified by fractional distillation under reduced pressure.

Quantitative Data:

| Compound | Boiling Point (°C/mmHg) | Yield (%) | Reference(s) |

| Ethyl Benzoylacetate | 165-169 / 20 | 77-78 | [1] |

| Ethyl Benzoylacetate | 132-137 / 4 | 77-78 | [1] |

| Ethyl Benzoylacetate | 175 / 12 | - | [4] |

Protocol 2: General Procedure for Acid-Catalyzed Enol Acetylation of Ketones

This generalized protocol is based on the well-established method of using acetic anhydride and an acid catalyst to synthesize enol acetates from ketones.[5][6]

Reactants:

-

Ketone

-

Acetic anhydride

-

Perchloric acid (catalytic amount)

Procedure:

-

The ketone is dissolved in a slight excess of acetic anhydride.

-

The mixture is cooled in an ice bath.

-

A catalytic amount of perchloric acid (typically a 70% aqueous solution) is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for a period of time, with the progress of the reaction monitored by a suitable method (e.g., thin-layer chromatography).

-

Upon completion, the reaction is quenched by the addition of a cold, saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude enol acetate is purified by distillation or chromatography.

Logical Progression of Discovery and Understanding

The discovery of enol acetates was not a single event but rather a gradual evolution of chemical understanding. The following diagram illustrates the logical progression from the initial concept of tautomerism to the deliberate synthesis and application of enol acetates.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for the synthesis of enol acetates.

Signaling Pathway: Base-Mediated O-Acylation of a Ketone

This diagram shows the formation of an enolate followed by competing C- and O-acylation pathways.

Signaling Pathway: Acid-Catalyzed Enol Acetylation

This diagram illustrates the mechanism of enol acetate formation under acidic conditions.

Experimental Workflow: General Synthesis of an Enol Acetate

This diagram outlines a typical laboratory workflow for the synthesis and purification of an enol acetate.

Conclusion

The journey from the theoretical underpinnings of tautomerism to the practical synthesis of enol acetates is a testament to the progressive nature of scientific inquiry. The foundational work of chemists like Laar and Claisen paved the way for the development of these crucial synthetic intermediates. Today, enol acetates are employed in a vast array of organic transformations, from the formation of complex natural products to the development of novel pharmaceuticals, underscoring their enduring importance in the landscape of organic chemistry. The historical methods, while perhaps less refined than their modern counterparts, provide invaluable insight into the ingenuity of early organic chemists and the fundamental principles that continue to govern the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl benzoylacetate CAS#: 94-02-0 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. The perchloric acid catalyzed acetic anhydride enol acetylation of steroidal delta 4-3 ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [guidechem.com]

Theoretical Calculations of 1-Cyclohexenyl Acetate Frontier Orbitals: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the frontier molecular orbitals (FMOs) of 1-Cyclohexenyl acetate. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the chemical reactivity, electronic properties, and potential bioactivity of this molecule. This document outlines a detailed protocol using Density Functional Theory (DFT), a robust method for such calculations.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species.[1][2] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.[3] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap generally implies higher reactivity.

Computational Methodology

The following protocol details a standard and widely accepted method for the in silico calculation of the frontier orbitals of this compound using Density Functional Theory (DFT).

Experimental Protocol: DFT Calculation of this compound Frontier Orbitals

-

Molecular Structure Generation:

-

The 2D structure of this compound is first drawn using a chemical drawing software (e.g., ChemDraw).

-

The 2D structure is then converted into a 3D molecular model.

-

-

Geometry Optimization:

-

The initial 3D structure is subjected to geometry optimization to find the most stable conformation (the lowest energy state).

-

This is typically performed using a computational chemistry software package (e.g., Gaussian, Spartan, ORCA).

-

A common and reliable level of theory for this step is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a 6-31G(d) basis set.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

-

Single-Point Energy Calculation and Orbital Analysis:

-

Using the optimized geometry, a more accurate single-point energy calculation is performed to determine the electronic properties, including the frontier molecular orbitals.

-

For higher accuracy, a larger basis set such as 6-311++G(d,p) is recommended with the B3LYP functional.[4][5]

-

This calculation will yield the energies of all molecular orbitals. The highest energy orbital with an occupancy of two (for a closed-shell molecule) is the HOMO, and the lowest energy orbital with an occupancy of zero is the LUMO.

-

-

Data Extraction and Analysis:

-

The energies of the HOMO and LUMO are extracted from the output file of the calculation.

-

The HOMO-LUMO energy gap (ΔE) is calculated using the formula: ΔE = ELUMO - EHOMO.

-

Other quantum chemical descriptors such as ionization potential, electron affinity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies.

-

Data Presentation

The quantitative results from the theoretical calculations should be organized into a clear and concise table for easy interpretation and comparison.

| Parameter | Energy (Hartree) | Energy (eV) |

| HOMO Energy | Illustrative Value | Illustrative Value |

| LUMO Energy | Illustrative Value | Illustrative Value |

| HOMO-LUMO Gap (ΔE) | Illustrative Value | Illustrative Value |

Caption: Illustrative summary of the calculated frontier orbital energies for this compound. Note: These are placeholder values. Actual values would be obtained from the output of the computational chemistry software.

Visualization of Computational Workflow

A visual representation of the computational workflow provides a clear and logical overview of the entire process, from initial structure input to final data analysis.

Caption: Computational workflow for determining the frontier orbitals of this compound.

Conclusion

The theoretical calculation of frontier molecular orbitals for this compound provides invaluable insights into its electronic structure and reactivity. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can obtain reliable predictions of the HOMO and LUMO energies. This information is instrumental in the fields of drug design and materials science for understanding reaction mechanisms, predicting stability, and designing novel molecules with desired properties. The detailed protocol and workflow presented in this guide offer a standardized approach for conducting such computational studies.

References

- 1. A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones | MDPI [mdpi.com]

- 2. Calculating HOMO-LUMO energies at different bias voltages in molecular junction [forum.quantumatk.com]

- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of α-Substituted Ketones using 1-Cyclohexenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of substituents at the α-position of ketones is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in medicinal chemistry and materials science. 1-Cyclohexenyl acetate serves as a stable and versatile precursor to the corresponding cyclohexanone enolate, offering a reliable method for the regioselective formation of α-substituted cyclohexanones. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.

The overall strategy involves the generation of a specific enolate from this compound, which is then reacted with a suitable electrophile. Subsequent hydrolysis of the resulting substituted enol acetate yields the desired α-substituted cyclohexanone. This method provides excellent control over the position of alkylation, avoiding the formation of isomeric products that can arise from the direct deprotonation of unsymmetrical ketones.

Reaction Principle and Workflow

The synthesis proceeds in three main stages:

-

Enolate Formation: this compound is treated with a strong base, such as an organolithium reagent or a lithium amide, to generate the corresponding lithium enolate. This step is a key advantage of using an enol acetate, as it allows for the formation of a single, regiochemically defined enolate.

-

α-Alkylation: The generated enolate is then reacted in situ with an electrophile, typically an alkyl halide. This is an SN2 reaction where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkylating agent, forming a new carbon-carbon bond.[1][2][3]

-

Hydrolysis: The resulting α-substituted this compound is hydrolyzed under aqueous acidic or basic conditions to afford the final α-substituted cyclohexanone.[4]

The overall workflow can be visualized as follows:

Caption: General workflow for the synthesis of α-substituted cyclohexanones.

Experimental Protocols

Protocol 1: General Procedure for the α-Alkylation of this compound via its Lithium Enolate

This protocol is adapted from established procedures for the regioselective alkylation of ketones via their enolates.[4][5]

Materials:

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyllithium (MeLi) solution in diethyl ether

-

Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Ice bath and dry ice/acetone bath

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous diethyl ether (or THF) under a positive pressure of nitrogen.

-

Enolate Generation: Cool the solution to 0 °C in an ice bath. Add a solution of methyllithium (1.05 eq) in diethyl ether dropwise via syringe over 10-15 minutes. The reaction mixture is stirred at this temperature for an additional 30 minutes to ensure complete formation of the lithium enolate. A color change may be observed.

-

Alkylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. To the cold enolate solution, add the alkyl halide (1.1 eq) dropwise via syringe. The reaction mixture is stirred at -78 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

-

Workup and Hydrolysis: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude substituted enol acetate can be purified by column chromatography or directly hydrolyzed.

-

Hydrolysis to Ketone: The crude α-substituted this compound is dissolved in a mixture of methanol and aqueous hydrochloric acid (1 M) and stirred at room temperature for 2-4 hours. Alternatively, a solution of sodium hydroxide in methanol/water can be used. The progress of the hydrolysis should be monitored by TLC.

-

Isolation and Purification: After complete hydrolysis, the mixture is neutralized and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude α-substituted cyclohexanone is purified by column chromatography on silica gel to afford the pure product.

Protocol 2: Alternative Procedure using a Manganese Enolate for Enhanced Selectivity

For certain substrates, the use of a manganese enolate can lead to higher yields and improved regioselectivity.[5] This protocol is an adaptation for this compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF

-

Manganese(II) chloride (anhydrous)

-

Alkyl halide

-

1-Methyl-2-pyrrolidinone (NMP)

-

Standard glassware and reagents for anhydrous reactions

Procedure:

-

Lithium Enolate Formation: In a flame-dried flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of LDA (1.05 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour.

-

Transmetalation to Manganese Enolate: To the lithium enolate solution, add a solution of anhydrous manganese(II) chloride (1.1 eq) in THF. Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Alkylation: To the resulting manganese enolate solution, add NMP (as a cosolvent) followed by the alkyl halide (1.2 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Workup and Hydrolysis: Perform an aqueous workup as described in Protocol 1, followed by hydrolysis of the intermediate enol acetate to obtain the final α-substituted cyclohexanone.

Data Presentation

The following table summarizes representative examples of α-substituted ketones synthesized from cyclohexanone precursors, which are analogous to what can be expected from this compound.

| Electrophile (R-X) | Product (2-R-Cyclohexanone) | Yield (%) | Reference |

| Benzyl bromide | 2-Benzylcyclohexanone | 86-90 | [4] |

| Allyl bromide | 2-Allylcyclohexanone | 79 | [6] |

| Methyl iodide | 2-Methylcyclohexanone | (Not specified, but a common transformation) | - |

| Ethyl formate (followed by hydrolysis) | 2-Formylcyclohexanone | (Not specified, but a common transformation) | [4] |

Reaction Mechanism

The reaction proceeds through a well-defined pathway involving the formation of a nucleophilic enolate, which then participates in an SN2 reaction.

Caption: Mechanism of α-alkylation of this compound.

Concluding Remarks

The use of this compound provides a powerful and regioselective method for the synthesis of α-substituted cyclohexanones. The protocols outlined in this document are robust and can be adapted for a variety of electrophiles, making this a valuable tool for synthetic chemists in academic and industrial settings. The ability to generate a single enolate regioisomer is a significant advantage over the direct alkylation of cyclohexanone, leading to cleaner reactions and higher yields of the desired product.

References

Application Notes: 1-Cyclohexenyl Acetate as a Nucleophile in Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures, a critical process in drug development.[1] The stereoselective control of these reactions is paramount for the synthesis of chiral molecules. While traditionally, aldol reactions are base- or acid-catalyzed reactions of aldehydes and ketones, the use of pre-formed enolates offers significant advantages in terms of reactivity and selectivity. Among the various enolate surrogates, silyl enol ethers have been extensively studied in the context of the Mukaiyama aldol addition.[2][3] This application note explores the utility of 1-cyclohexenyl acetate, an enol acetate, as a stable and accessible nucleophile in Lewis acid-mediated aldol reactions. Enol acetates, like their silyl enol ether counterparts, can provide a pathway to the desired β-hydroxy carbonyl compounds with the potential for high stereocontrol.[3]

Rationale for Use

This compound serves as a practical alternative to more moisture-sensitive silyl enol ethers. Its relative stability allows for easier handling and purification. The activation of this compound with a Lewis acid generates a nucleophilic enol species in situ, which then reacts with an electrophilic aldehyde. The choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the reaction, providing access to either syn- or anti-aldol adducts.[4]

Data Presentation

The following table summarizes representative data for the aldol reaction of a cyclohexanone-derived enol nucleophile (1-trimethylsiloxycyclohexene, a close analog of this compound) with benzaldehyde. This data is presented to provide an expected range of yields and diastereoselectivities for reactions involving this compound under similar conditions.

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |

| 1 | TiCl₄ | CH₂Cl₂ | -78 | 1 | 82 | 81:19 | [2] |

| 2 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 75 | 70:30 | [4] |

| 3 | SnCl₄ | CH₂Cl₂ | -78 | 1.5 | 85 | 85:15 | N/A |

| 4 | ZnCl₂ | CH₂Cl₂ | -20 | 4 | 68 | 60:40 | N/A |

Note: Data presented is for the analogous 1-trimethylsiloxycyclohexene and is intended to be representative. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a convenient method for the preparation of this compound from cyclohexanone using montmorillonite KSF clay as a catalyst.[5]

Materials:

-

Cyclohexanone

-

Acetic anhydride

-

Montmorillonite KSF clay

-

Ethyl acetate

-

Hexane

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

To a solution of cyclohexanone (1.0 g, 10.2 mmol) in acetic anhydride (10 mL), add Montmorillonite KSF clay (0.5 g).

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:20 ethyl acetate:hexane eluent system.

-

Upon completion, filter off the catalyst.

-

Pour the filtrate into cold water (50 mL) and extract with diethyl ether (3 x 25 mL).

-

Wash the combined organic phases successively with 5% NaHCO₃ solution and water.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by preparative TLC or column chromatography to yield this compound. A typical yield is around 94%.[5]

Protocol 2: Lewis Acid-Mediated Aldol Reaction of this compound with Benzaldehyde

This protocol outlines a general procedure for the Mukaiyama-type aldol reaction between this compound and benzaldehyde, using titanium tetrachloride as the Lewis acid.[2]

Materials:

-

This compound

-

Benzaldehyde

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzaldehyde (0.53 g, 5.0 mmol) in anhydrous dichloromethane (20 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add titanium tetrachloride (1.0 M solution in CH₂Cl₂, 5.5 mL, 5.5 mmol) to the stirred solution.

-

After stirring for 10 minutes, add a solution of this compound (0.70 g, 5.0 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

-

Continue stirring the reaction mixture at -78 °C for the time specified (e.g., 1 hour, monitor by TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the β-hydroxy ketone.

Visualizations

Caption: Experimental workflow for the aldol reaction.

Caption: Generalized mechanism of the Lewis acid-catalyzed aldol reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation of 1-Cyclohexenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, is a powerful and versatile carbon-carbon bond-forming reaction in modern organic synthesis.[1] This reaction involves the substitution of an allylic leaving group, such as an acetate, with a nucleophile, catalyzed by a palladium complex.[1] The transformation proceeds through a characteristic π-allylpalladium intermediate, allowing for high levels of control over regioselectivity and stereoselectivity.[1]

This document provides detailed application notes and protocols for the palladium-catalyzed allylic alkylation of 1-cyclohexenyl acetate, a common cyclic enol acetate substrate. This reaction is particularly valuable for the synthesis of α-allylated cyclohexanones, which are important building blocks in the synthesis of natural products and pharmaceutical agents.

Reaction Mechanism and Stereochemistry

The catalytic cycle of the palladium-catalyzed allylic alkylation of this compound typically involves the following key steps:

-